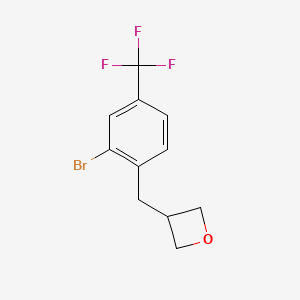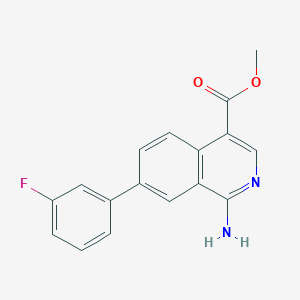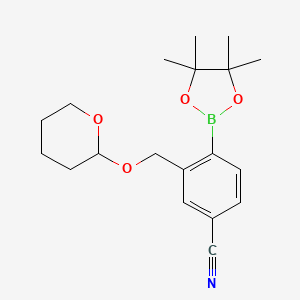![molecular formula C15H6ClFN2O2 B11832762 Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro- CAS No. 169037-48-3](/img/structure/B11832762.png)
Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro- is a derivative of tryptanthrin, a natural compound found in various sources.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indolo[2,1-b]quinazoline-6,12-dione derivatives typically involves the condensation of indole with various precursors. For instance, the condensation of tryptanthrin with indole in the presence of a catalyst like tetrabutylammonium tribromide in a solvent mixture of ethanol and dioxane at elevated temperatures can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of green chemistry principles, such as microwave-assisted synthesis and mild oxidation conditions, to enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form different oxidation states of the compound.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Halogenated derivatives can be synthesized through substitution reactions involving halogenating agents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions include various halogenated and reduced derivatives of indolo[2,1-b]quinazoline-6,12-dione .
Scientific Research Applications
Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro- has several scientific research applications:
Mechanism of Action
The mechanism of action of indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro- involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to generate reactive oxygen species and interfere with cellular processes . The halogenated derivatives enhance the compound’s photophysical properties, making it an efficient singlet oxygen sensitizer .
Comparison with Similar Compounds
Similar Compounds
- Indolo[2,1-b]quinazoline-6,12-dione, 2,8-difluoro-
- Indolo[2,1-b]quinazoline-6,12-dione, 8-fluoro-4-hydroxy-
- 8-fluoro-2-methylindolo[2,1-b]quinazoline-6,12-dione
Uniqueness
Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro- is unique due to its specific halogenation pattern, which enhances its biological activity and photophysical properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
169037-48-3 |
|---|---|
Molecular Formula |
C15H6ClFN2O2 |
Molecular Weight |
300.67 g/mol |
IUPAC Name |
8-chloro-3-fluoroindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C15H6ClFN2O2/c16-7-1-4-12-10(5-7)13(20)14-18-11-6-8(17)2-3-9(11)15(21)19(12)14/h1-6H |
InChI Key |
QUVVHRRCMVEHJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(((tert-Butyldimethylsilyl)oxy)methyl)-4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11832683.png)
![[(1S)-6-chloro-1-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-yl]methyl 4-bromobenzoate](/img/structure/B11832687.png)
![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B11832691.png)
![(4aS,6aR,6bS,13aS,15aR,15bR)-methyl 2,2,6a,6b,9,9,13a-heptamethyl-15-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,13,13a,15,15a,15b-octadecahydropiceno[2,3-d]isoxazole-4a-carboxylate](/img/structure/B11832705.png)



![1,3-Dioxane-4-acetic acid, 2,2-dimethyl-6-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-, 1,1-dimethylethyl ester, (4R,6R)-](/img/structure/B11832725.png)


![5-(Benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11832739.png)

![Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11832747.png)

